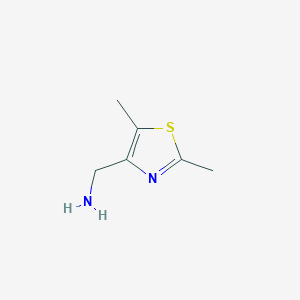

(Dimethyl-1,3-thiazol-4-yl)methanamine

Overview

Description

Dimethyl-1,3-thiazol-4-yl)methanamine is a chemical compound that is widely used in scientific research for its unique properties. It is a heterocyclic compound that contains a thiazole ring, which makes it particularly useful for studying the biochemical and physiological effects of various compounds. In

Scientific Research Applications

Comprehensive Analysis of (Dimethyl-1,3-thiazol-4-yl)methanamine Applications

(Dimethyl-1,3-thiazol-4-yl)methanamine: is a compound that falls under the category of thiazole derivatives. Thiazoles are a class of heterocyclic compounds that have garnered significant attention due to their extensive applications in various scientific and industrial fields. Below is an analysis of six distinct applications of this compound, each within its own dedicated section.

Antimicrobial Activity

Thiazole derivatives, including (Dimethyl-1,3-thiazol-4-yl)methanamine, have been studied for their potential as antimicrobial agents. The structural motif of thiazoles has been incorporated into various pharmaceuticals to combat microbial infections. For instance, sulfathiazole is a well-known antimicrobial drug that shares the thiazole core .

Anticancer Properties

The incorporation of thiazole units into drug molecules has been linked to anticancer activities. Compounds like tiazofurin, which feature a thiazole ring, have been utilized in the treatment of cancer. Research on thiazole derivatives continues to explore their potential in oncology .

Antidiabetic Effects

Thiazole derivatives have shown promise in the treatment of diabetes. The modification of thiazole-based compounds can lead to the development of new molecules with potent antidiabetic properties, offering a new avenue for therapeutic intervention .

Anti-Alzheimer’s Disease

The thiazole structure is being explored for its utility in addressing neurodegenerative diseases, such as Alzheimer’s. The ability of these compounds to interact with biological targets relevant to Alzheimer’s disease makes them candidates for drug development .

Antioxidant Properties

Thiazole derivatives are being investigated for their antioxidant properties. Antioxidants play a crucial role in protecting the body from oxidative stress, which is implicated in various diseases. Some synthesized thiazole compounds have shown potent antioxidant activity in vitro .

Agrochemical Applications

Beyond medical applications, thiazole derivatives have found use in agriculture. For example, certain thiazole compounds have been applied as agrochemicals, functioning as root growth stimulants and influencing the levels of endogenous hormones, which are crucial for plant development .

Herbicidal Activities

The structural diversity of thiazole derivatives allows for their use as herbicides. When specific functional groups are introduced into the molecular structure, these compounds can exhibit moderate to good herbicidal activities, providing an alternative to traditional herbicides .

Mechanism of Action

Target of Action

These receptors could be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Thiazole derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Without specific information on this compound, it’s challenging to identify the exact biochemical pathways it affects. Thiazole derivatives can affect a variety of pathways depending on their specific targets .

Result of Action

Thiazole derivatives can have a variety of effects depending on their specific targets and modes of action .

properties

IUPAC Name |

(2,5-dimethyl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4-6(3-7)8-5(2)9-4/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLQAPIXNSQONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1423032-00-1 | |

| Record name | 1-(2,5-dimethyl-1,3-thiazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

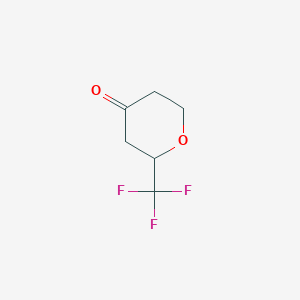

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)

![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)